Anticancer Potency Benchmarking: Comparative IC₅₀ Analysis of 1,3,4-Thiadiazole Derivatives
The compound belongs to a class of 1,3,4-thiadiazole derivatives that have demonstrated potent anticancer activity. A structurally related 5-aryl-1,3,4-thiadiazole derivative (II) displayed potent growth inhibitory activity against breast cancer MCF-7 cells with an IC₅₀ of 0.28 µg/mL, achieving cell cycle arrest at the G2/M phase [1]. This class-level potency provides a strong rationale for the evaluation of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine in similar oncology-focused research programs.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not available (compound is a research tool/building block) |
| Comparator Or Baseline | 5-Aryl-1,3,4-thiadiazole derivative (II) with an IC₅₀ of 0.28 µg/mL against MCF-7 cells |
| Quantified Difference | Not applicable; class-level inference |
| Conditions | MCF-7 breast cancer cell line; cell cycle analysis |
Why This Matters
This class-level inference supports the procurement of the compound for oncology research, where 1,3,4-thiadiazoles are established privileged scaffolds with demonstrated low micromolar to sub-micromolar potency.
- [1] PMC9781117. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals (Basel). 2022; 15(12):1476. View Source
